molecular formula C14H14N2 B1236601 9-Aminomethylacridan CAS No. 1140-06-3

9-Aminomethylacridan

Cat. No.: B1236601
CAS No.: 1140-06-3
M. Wt: 210.27 g/mol
InChI Key: OZNDOLYNITYNRO-UHFFFAOYSA-N
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Description

9-Aminomethylacridan (CAS: 1140-06-3, molecular formula: C₁₄H₁₄N₂) is a dihydroacridine derivative featuring a primary amine (-NH₂) attached to a methyl group at the 9-position of the acridan core. It is synthesized through oxidative reactions and characterized by its susceptibility to fragmentation under specific conditions, such as treatment with sodium 1,2-naphthoquinone-4-sulfonate or nitrous acid, yielding acridine . This compound has been studied for its unique reactivity, particularly the cleavage of the aminomethyl side chain during oxidation, which distinguishes it from other acridine derivatives .

Properties

CAS No.

1140-06-3

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

9,10-dihydroacridin-9-ylmethanamine

InChI

InChI=1S/C14H14N2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,16H,9,15H2

InChI Key

OZNDOLYNITYNRO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)CN

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)CN

Other CAS No.

1140-06-3

Synonyms

9-AMA
9-aminomethylacridan

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences

The structural variations among acridine derivatives significantly influence their chemical behavior and applications:

Compound Structure CAS Number Key Features
9-Aminomethylacridan 9-(aminomethyl)-9,10-dihydroacridine 1140-06-3 Primary amine on methyl side chain; prone to oxidative fragmentation .
9-Aminoacridine HCl 9-aminoacridine hydrochloride 134-50-9 Amino group directly on acridine ring; intercalates with DNA .
9,9-Dimethylacridan 9,9-dimethyl-9,10-dihydroacridine 6267-02-3 Tertiary amine (dimethyl substitution); enhanced stability .
10-Carboxymethylacridinium Quaternary acridinium salt with carboxymethyl group N/A Chemiluminescent agent; used in DNA intercalation .

Reactivity and Functional Behavior

  • Oxidative Fragmentation: Unique to this compound due to the primary amine on the side chain, which undergoes electrophilic attack leading to acridine formation. This reaction is absent in N,N-dimethyl derivatives (e.g., IVa) .
  • DNA Interaction: 9-Aminoacridine HCl binds DNA via intercalation and forms 1:1 or 2:1 complexes with dinucleotides, showing sequence-specific preferences . In contrast, 10-carboxymethylacridinium salts act as chemiluminescent DNA probes .
  • Stability : 9,9-Dimethylacridan exhibits greater steric and electronic stability compared to primary amine derivatives due to its tertiary amine structure .

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